molecular formula C10H21O5P B14320907 Diethyl (5-methoxy-3-oxopentan-2-yl)phosphonate CAS No. 105897-99-2

Diethyl (5-methoxy-3-oxopentan-2-yl)phosphonate

Cat. No.: B14320907
CAS No.: 105897-99-2
M. Wt: 252.24 g/mol
InChI Key: POSKMUTWFXYGGJ-UHFFFAOYSA-N
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Description

Diethyl (5-methoxy-3-oxopentan-2-yl)phosphonate is an organophosphorus compound with the molecular formula C10H21O5P. This compound is characterized by the presence of a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom. Phosphonates are known for their stability and versatility in various chemical reactions, making them valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (5-methoxy-3-oxopentan-2-yl)phosphonate typically involves the Michaelis-Arbuzov reaction. This reaction involves the reaction of a trialkyl phosphite with an alkyl halide to form the phosphonate ester. For example, the reaction of diethyl phosphite with 5-methoxy-3-oxopentan-2-yl bromide under reflux conditions can yield this compound .

Industrial Production Methods

Industrial production of phosphonates often involves large-scale Michaelis-Arbuzov reactions. These reactions are carried out in reactors equipped with efficient stirring and temperature control to ensure high yields and purity of the product. The use of catalysts such as palladium or copper can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Diethyl (5-methoxy-3-oxopentan-2-yl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acids.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Diethyl (5-methoxy-3-oxopentan-2-yl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (5-methoxy-3-oxopentan-2-yl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic the phosphate group in biological systems, allowing it to inhibit enzymes that utilize phosphate as a substrate. This inhibition can occur through competitive binding to the active site of the enzyme, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphonate
  • Dimethyl phosphonate
  • Diethyl (2-aminoethyl)phosphonate

Uniqueness

Diethyl (5-methoxy-3-oxopentan-2-yl)phosphonate is unique due to the presence of the methoxy and oxo groups on the pentanyl chain. These functional groups provide additional sites for chemical modification, making it a versatile compound for various applications. Compared to simpler phosphonates, this compound offers more opportunities for creating derivatives with specific properties .

Properties

CAS No.

105897-99-2

Molecular Formula

C10H21O5P

Molecular Weight

252.24 g/mol

IUPAC Name

4-diethoxyphosphoryl-1-methoxypentan-3-one

InChI

InChI=1S/C10H21O5P/c1-5-14-16(12,15-6-2)9(3)10(11)7-8-13-4/h9H,5-8H2,1-4H3

InChI Key

POSKMUTWFXYGGJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C)C(=O)CCOC)OCC

Origin of Product

United States

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